2-[(2-methylbenzyl)thio]-4-quinazolinol
Description
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-6-2-3-7-12(11)10-20-16-17-14-9-5-4-8-13(14)15(19)18-16/h2-9H,10H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXLLWUXIZJLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Research indicates that 2-[(2-methylbenzyl)thio]-4-quinazolinol exhibits cytotoxic effects against various cancer cell lines. It acts by inhibiting specific signaling pathways involved in cell proliferation and survival.
Case Study: Anticancer Activity
- Objective: To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology: MTT assay was used to assess cell viability.
- Results: The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a lead compound for further development.
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promising results as an antimicrobial agent . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
Another significant application of this compound is in the field of enzyme inhibition . The compound has been studied for its ability to inhibit specific enzymes that are crucial for various biological processes.
Case Study: Enzyme Inhibition
- Objective: To investigate the inhibitory effects on protein kinases.
- Methodology: Enzyme assays were conducted to measure activity levels in the presence of the compound.
- Results: The compound inhibited kinase activity by approximately 50% at a concentration of 10 µM, suggesting its potential role in therapeutic interventions targeting kinase-related diseases.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-[(2-methylbenzyl)thio]-4-quinazolinol and analogous compounds:
Key Observations:
- Core Heterocycle: The quinazolinol core (fused benzene-pyrimidine ring) offers a planar structure for DNA intercalation or enzyme inhibition, distinct from benzothiazole (aromatic sulfur) or imidazole (five-membered nitrogen ring) cores .
- Substituent Effects: The 2-methylbenzylthio group is conserved across analogs, suggesting its role in modulating lipophilicity and target binding. However, the 4-OH group in quinazolinol may enhance hydrogen-bonding interactions compared to thioesters or imidazole derivatives.
Physicochemical Properties
- Solubility and Bioavailability: Quinazolinol’s hydroxyl group may improve aqueous solubility compared to purely hydrophobic analogs like benzothiazoles. Imidazole derivatives (e.g., 2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride) exist as salts, improving solubility for pharmaceutical formulations .
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
A foundational approach involves cyclization reactions using anthranilic acid as a precursor. For example, 2-methyl-quinazolin-4(3H)-one is synthesized via fusion of anthranilic acid with thioacetamide. Adapting this method, the introduction of a thioether side chain at position 2 could involve substituting thioacetamide with 2-methylbenzylthiol. Key steps include:
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Formation of the Quinazolinone Core : Anthranilic acid reacts with acetic anhydride to form 2-methylbenzoxazinone, followed by cyclization with a thiol-containing reagent.
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Thioether Incorporation : Subsequent nucleophilic substitution at position 2 using 2-methylbenzylthiol under basic conditions (e.g., sodium hydride in THF).
Critical Parameters :
-
Reaction temperature (reflux vs. room temperature) significantly impacts yield due to steric hindrance from the 2-methylbenzyl group.
-
Solvent choice (e.g., THF or glacial acetic acid) influences reaction kinetics and byproduct formation.
Nucleophilic Substitution on Halogenated Intermediates
Preparation of 2-Chloro-4-quinazolinol
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃ | Toluene | Reflux | 75–85 |
| 2 | 2-Methylbenzylthiol, Et₃N | DMF | 80°C | 60–70 |
Mechanistic Insight :
The reaction proceeds via an SₙAr mechanism, where the electron-deficient quinazolinol ring facilitates nucleophilic attack at position 2. Steric effects from the 2-methyl group may necessitate prolonged reaction times.
One-Pot Multicomponent Approaches
Condensation of Anthranilic Acid, Thiols, and Aldehydes
Inspired by fused quinazolinone syntheses, a one-pot method could involve:
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Condensation of anthranilic acid with 2-methylbenzylthiol and an aldehyde (e.g., formaldehyde) in acetic acid.
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Cyclodehydration under reflux to form the quinazolinol core.
Advantages :
Limitations :
-
Competing side reactions (e.g., dimerization of thiols) may require careful stoichiometric control.
Post-Functionalization of Preformed Quinazolinones
Thiolation via Radical Pathways
Recent advances in C–S bond formation suggest photoredox-catalyzed thiolation as a viable route. For instance, 4-quinazolinol could undergo radical coupling with 2-methylbenzyl disulfide under visible light irradiation.
Conditions :
-
Catalyst: Ru(bpy)₃Cl₂
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Light Source: 450 nm LED
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Solvent: Acetonitrile
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Yield: 50–65%
Analytical Validation and Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key spectral features for 2-[(2-methylbenzyl)thio]-4-quinazolinol include:
Infrared (IR) Spectroscopy
Challenges and Optimization Strategies
Steric and Electronic Effects
The 2-methylbenzyl group introduces steric hindrance, necessitating:
Byproduct Mitigation
Common byproducts include:
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Dithioethers : Formed via oxidative coupling of thiols. Additives like hydroquinone suppress this pathway.
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Ring-Opened Products : Controlled pH (neutral to mildly basic) prevents hydrolytic degradation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-4-quinazolinol | 60–70 | ≥95 | High |
| One-Pot Condensation | Anthranilic acid, Thiol | 45–55 | 85–90 | Moderate |
| Radical Thiolation | 4-Quinazolinol, Disulfide | 50–65 | ≥90 | Low |
Q & A
Basic: What synthetic routes are recommended for 2-[(2-methylbenzyl)thio]-4-quinazolinol, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step protocols, including thiolation of 4-quinazolinol precursors with 2-methylbenzylthiol derivatives. Key steps:
- Thiolation: Use of coupling agents (e.g., DCC) under inert atmospheres to prevent oxidation of the thiol group .
- Solvent Selection: Polar aprotic solvents like DMF enhance reaction efficiency at 60–80°C .
- Catalysts: Pd-based catalysts may improve regioselectivity in quinazolinol functionalization .
Optimization: Monitor reaction progress via TLC and HPLC to adjust stoichiometry and reduce byproducts .
Basic: What analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the quinazolinol core (e.g., aromatic protons at δ 7.2–8.5 ppm) and thioether linkage (δ 3.8–4.2 ppm for SCH₂) .
- IR Spectroscopy: Peaks at 2550–2600 cm⁻¹ validate the C-S bond .
- HPLC-MS: Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved during characterization?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computational predictions (DFT calculations) to identify discrepancies .
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., aromatic protons) .
- X-ray Crystallography: Resolve ambiguous stereochemistry by growing single crystals via vapor diffusion in dichloromethane/hexane mixtures .
Advanced: What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Use affinity chromatography with immobilized compound to pull down protein targets from cell lysates .
- Kinetic Studies: SPR (Surface Plasmon Resonance) measures binding affinity (Kd) to enzymes like kinases or proteases .
- Mutagenesis: Modify suspected binding residues (e.g., cysteine in catalytic sites) to test interaction hypotheses .
Basic: What are the compound’s key physicochemical properties relevant to in vitro assays?
Methodological Answer:
| Property | Value/Method | Reference |
|---|---|---|
| Solubility | 0.5 mg/mL in DMSO (25°C) | |
| LogP | 3.2 (Predicted via HPLC retention time) | |
| Thermal Stability | Decomposes at 210°C (DSC analysis) |
Advanced: How can researchers address low bioavailability in preclinical models?
Methodological Answer:
- Formulation: Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable esters at the hydroxyl group to improve membrane permeability .
- Metabolic Stability: Test liver microsome assays to identify metabolic hotspots (e.g., sulfur oxidation) .
Basic: What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling: Use gloveboxes for air-sensitive steps (e.g., thiolation) to prevent oxidation .
- Storage: Store at –20°C under argon in amber vials to avoid photodegradation .
- Waste Disposal: Quench reactive intermediates with aqueous NaHCO₃ before disposal .
Advanced: How can computational methods guide SAR (Structure-Activity Relationship) studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase) .
- QSAR Modeling: Train models on bioactivity data to prioritize substituents (e.g., electron-withdrawing groups on the benzyl ring) .
- MD Simulations: Assess binding stability over 100-ns trajectories in GROMACS .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer: MTT assay on HeLa and MCF-7 cells (IC₅₀ calculation) .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR, IC₅₀ < 1 µM) .
Advanced: How can researchers reconcile contradictory results in enzyme inhibition vs. cellular activity?
Methodological Answer:
- Off-Target Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .
- Cellular Uptake: Quantify intracellular concentrations via LC-MS to rule out permeability issues .
- Pathway Analysis: RNA-seq to detect compensatory pathways activated in cells but not in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
